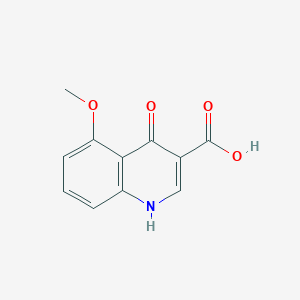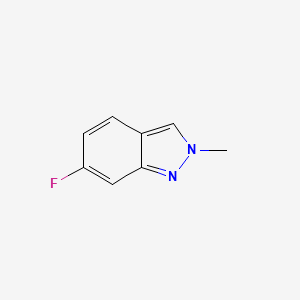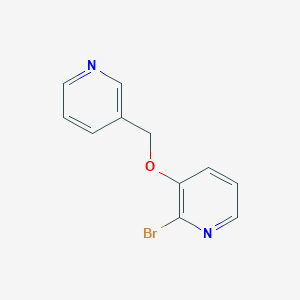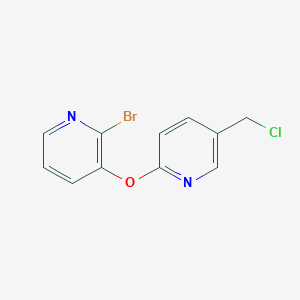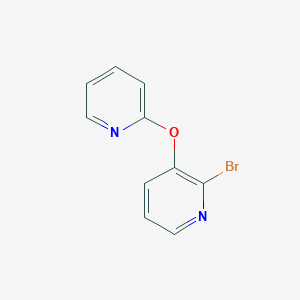
2-Bromo-3-(pyridin-2-yloxy)-pyridine
Overview
Description
“2-Bromo-3-(pyridin-2-yloxy)-pyridine” is a chemical compound with the molecular formula C5H4BrNO. It is also known by other names such as “2-Bromo-3-hydroxypyridine”, “2-Bromo-3-pyridinol”, and "2-bromopyridin-3-ol" .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-3-(pyridin-2-yloxy)-pyridine” were not found in the search results, pinacol boronic esters, which are similar compounds, have been synthesized using a radical approach . This method involves catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “2-Bromo-3-(pyridin-2-yloxy)-pyridine” can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is YKHQFTANTNMYPP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-3-(pyridin-2-yloxy)-pyridine” is 173.995 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Zeolite Catalysis
- Acidity and Catalytic Activity : Research on the acidity and catalytic activity of zeolites, which are often used in petrochemical processes, reveals that the adsorption of pyridine (a structural analog of 2-Bromo-3-(pyridin-2-yloxy)-pyridine) can be used to study the nature of active sites on zeolites. The study found that different cations generate varying levels of Bronsted and Lewis acid sites, which significantly influence the zeolites' catalytic activity (Ward, 1968).
Chemical Synthesis and Ligands
- Synthesis of Novel Compounds : Another study focused on the synthesis of pyridine-based derivatives using palladium-catalyzed Suzuki cross-coupling reactions. Such research is vital for developing new compounds in medicinal chemistry and materials science (Ahmad et al., 2017).
- Metal Complexes and Catalysis : The synthesis and structural studies of metal complexes, particularly those involving pyridine-based ligands, are crucial in fields such as catalysis and material science. For example, nickel(II) complexes bearing pyrazolylpyridines have been studied for their potential in ethylene oligomerization reactions (Nyamato et al., 2016).
Spectroscopic and Computational Studies
- Spectroscopic Characterization : Spectroscopic techniques, including FT-IR and NMR, are employed to characterize compounds like 5-Bromo-2-(trifluoromethyl)pyridine. These studies contribute to understanding the molecular structure and properties of related pyridine derivatives (Vural & Kara, 2017).
Miscellaneous Applications
- Biomedical Research : Pyridine derivatives have applications in biomedical research, such as in the development of luminescent lanthanide compounds for biological sensing. This research is significant for medical diagnostics and imaging (Halcrow, 2005).
Future Directions
properties
IUPAC Name |
2-bromo-3-pyridin-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-10-8(4-3-7-13-10)14-9-5-1-2-6-12-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMBCSJIXLKIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671838 | |
| Record name | 2-Bromo-3-[(pyridin-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065484-62-9 | |
| Record name | 2-Bromo-3-[(pyridin-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



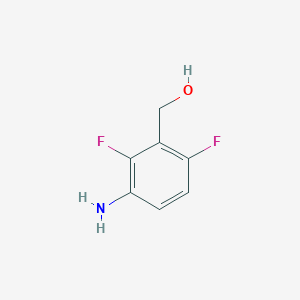
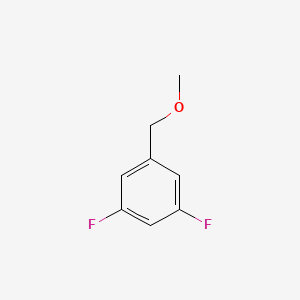
![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbaldehyde](/img/structure/B1501185.png)
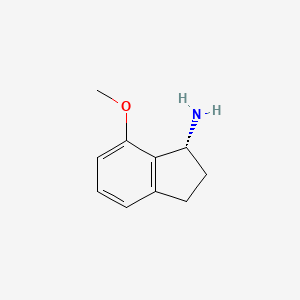
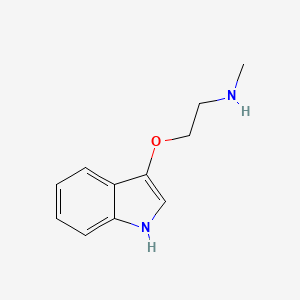




![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1501197.png)
